molecular formula C22H19FN2O3S B11432106 1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11432106
M. Wt: 410.5 g/mol
InChI Key: MXPVJBULDGDABK-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a structurally complex heterocyclic compound featuring a fused thienopyrimidine-dione core. Key structural attributes include:

  • 3-(3-Methoxyphenyl) group: Enhances π-π stacking capabilities and modulates electronic properties via the methoxy moiety.

This compound belongs to the thieno[2,3-d]pyrimidine-dione class, which is pharmacologically significant due to its structural resemblance to purine bases, enabling interactions with enzymes and receptors in biological systems .

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H19FN2O3S/c1-13-14(2)29-21-19(13)20(26)25(17-8-5-9-18(11-17)28-3)22(27)24(21)12-15-6-4-7-16(23)10-15/h4-11H,12H2,1-3H3

InChI Key

MXPVJBULDGDABK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core:

    Introduction of Substituents:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with Cellular Processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-d]pyrimidine-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-d]Pyrimidine-Dione Derivatives

Compound Name Substituents Key Modifications Biological Activity Synthesis Highlights Reference
Target Compound 1-(3-Fluorobenzyl), 3-(3-Methoxyphenyl), 5,6-dimethyl Fluorine enhances lipophilicity; methoxy improves solubility Under investigation (theoretical binding affinity for kinase targets) Alkylation with 3-fluorobenzyl chloride; Suzuki coupling for aryl groups
5-Methyl-6-(2-Methyl-1,3-Thiazol-4-yl)-3-Phenylthieno[2,3-d]Pyrimidine-2,4-Dione 6-(Thiazol-4-yl), 3-phenyl Thiazole introduces heterocyclic diversity Antimicrobial activity against Staphylococcus aureus (superior to Metronidazole and Streptomycin) Reaction of α-bromoacetyl intermediate with thioacetamide
1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl) Derivatives 6-(Oxadiazol-2-yl), 1-alkyl Oxadiazole enhances metabolic stability Moderate antimicrobial and antitumor activity Alkylation with benzyl chlorides; cyclization for oxadiazole formation
2-(Trifluoromethylbenzamido)-5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One 2-Trifluoromethylbenzamido Trifluoromethyl group improves CNS penetration Anticancer activity (in vitro cytotoxicity assays) Amide coupling using NaH/DMF
4-(5-Ethyl-1,2,4-Oxadiazol-3-yl)-2-(3-Fluorobenzyl)-5,6,7,8-Tetrahydro-1H-Pyrido[1,2-c]Pyrimidine-1,3(2H)-Dione Tetrahydro-pyrido ring, 4-oxadiazolyl Saturated ring reduces planarity Not reported (structural analog for solubility studies) Multi-step cyclization and alkylation

Key Findings from Comparative Studies

Substituent Impact on Bioactivity :

  • The 6-thiazol-4-yl group (as in ) significantly enhances antimicrobial activity, likely due to improved target binding via sulfur-mediated interactions.
  • 3-Methoxyphenyl in the target compound may offer balanced solubility and binding compared to 3-phenyl analogs, which show higher lipophilicity but reduced aqueous stability .

Fluorine vs. Trifluoromethyl Groups :

  • The 3-fluorobenzyl group in the target compound provides moderate lipophilicity, whereas trifluoromethyl substituents (e.g., ) increase metabolic resistance but may introduce toxicity risks.

Synthetic Accessibility :

  • Alkylation with benzyl chlorides (common in ) is a versatile strategy for introducing aromatic substituents. However, palladium-catalyzed coupling (e.g., ) enables access to more complex aryl groups but requires stringent conditions.

Biological Activity

The compound 1-(3-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a thienopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H19FN2O2S\text{C}_{19}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{2}\text{S}

Research indicates that thienopyrimidine derivatives often exhibit diverse biological activities through various mechanisms. The specific mechanisms for this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signal Transduction Pathways : These compounds may interfere with pathways such as the MAPK/ERK pathway, which is critical in tumor growth and metastasis.
  • Antimicrobial Properties : Some derivatives have shown activity against various bacterial strains, suggesting potential applications in treating infections.

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies. Below is a summary of its effects based on available research findings:

Biological Activity Effect Reference
AnticancerInhibits proliferation in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces inflammatory markers in vitro

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis. The IC50 values indicated potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were lower than those of commonly used antibiotics, suggesting a potential role in treating resistant infections.

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects showed that treatment with this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in cultured macrophages. This suggests its potential utility in inflammatory diseases.

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